

# Physicochemical properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

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## Compound of Interest

Compound Name: 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

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An In-depth Technical Guide to the Physicochemical Properties of **4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid**

## Abstract

The successful progression of a chemical entity from discovery to a viable drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, excretion (ADME), and ultimate therapeutic efficacy. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive examination of **4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid**. We move beyond a simple data sheet to offer in-depth, field-proven methodologies for the characterization of its core physicochemical attributes. This document is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical protocols necessary to fully evaluate this and similar molecules.

## Molecular Structure and Core Identifiers

A complete understanding of a compound begins with its fundamental identity. **4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid** is a substituted aromatic boronic acid. The presence of a Lewis acidic boronic acid group, a polar dimethylsulfamoyl moiety, and a lipophilic methyl group on the phenyl ring suggests a molecule with multifaceted properties that require careful empirical characterization.

Table 1: Molecular Properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

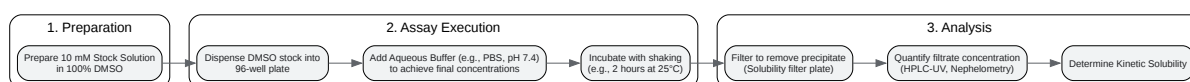
Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>14</sub> BNO <sub>4</sub> S	[1][2]
Molecular Weight	243.09 g/mol	[1][2]
CAS Number	1072946-59-9	
Appearance	White to off-white solid	

## Aqueous Solubility: A Cornerstone of 'Druggability'

Aqueous solubility is a critical gatekeeper for oral bioavailability and the feasibility of parenteral formulations.[3] Low solubility can severely hamper in vitro testing, leading to unreliable data, and can present significant challenges for achieving therapeutic concentrations in vivo.[3][4] For early-stage discovery, kinetic solubility provides a high-throughput assessment that is invaluable for ranking and selecting compounds.[4][5]

## Experimental Protocol: High-Throughput Kinetic Solubility Determination

The rationale behind this protocol is to rapidly assess the solubility of a compound when introduced from a concentrated organic stock solution into an aqueous medium, mimicking the conditions of many high-throughput screening assays.[5]



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Caption: Workflow for kinetic solubility measurement.

Step-by-Step Methodology:

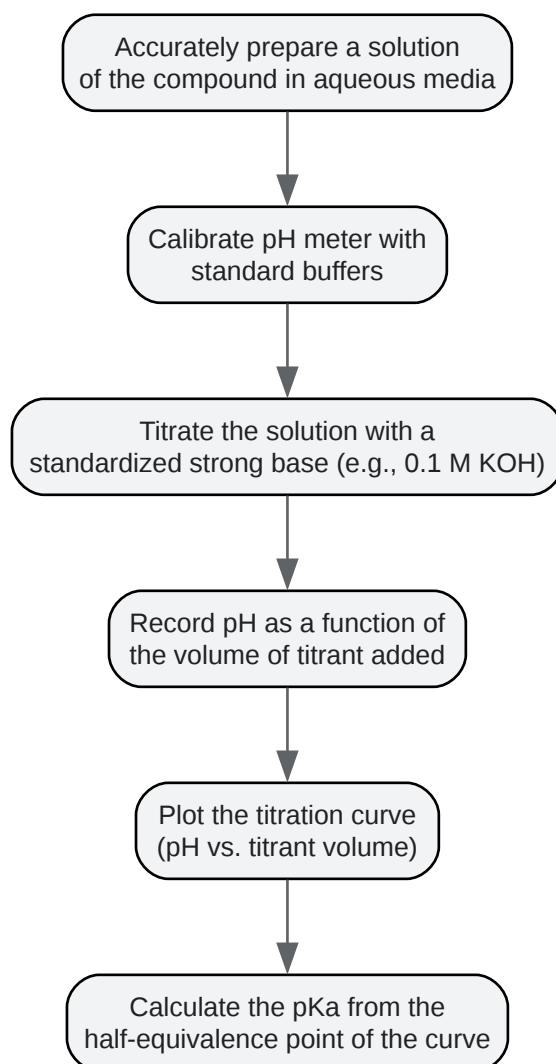
- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid** in 100% dimethyl sulfoxide (DMSO). This choice of solvent ensures initial complete dissolution.[\[6\]](#)[\[7\]](#)
- **Compound Addition:** Add a small volume (e.g., 2  $\mu$ L) of the DMSO stock solution to the wells of a 96-well microtiter plate containing a larger volume (e.g., 198  $\mu$ L) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a high concentration of the test compound while keeping the co-solvent (DMSO) percentage low (e.g., 1%) to minimize its influence on solubility.
- **Equilibration:** Seal the plate and shake for a defined period, typically 1.5 to 2 hours, at a constant temperature (e.g., 25°C).[\[4\]](#)[\[6\]](#) This allows the system to approach a state of kinetic equilibrium where precipitation of the supersaturated solution occurs.
- **Precipitate Removal:** Separate the undissolved solid from the saturated solution. This is efficiently achieved by filtering the plate through a 96-well filter plate with an appropriate pore size (e.g., 0.45  $\mu$ m).[\[4\]](#)[\[7\]](#)
- **Quantification:** Analyze the concentration of the compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for this, where the concentration is determined against a standard curve prepared from the DMSO stock solution.[\[4\]](#)[\[7\]](#) Alternatively, turbidimetric methods (nephelometry) can be used to detect the point of precipitation.[\[3\]](#)[\[6\]](#)
- **Data Interpretation:** The measured concentration in the filtrate represents the kinetic solubility of the compound under the specified conditions.

## Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the acidity of a molecule. For **4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid**, the boronic acid moiety ( $-B(OH)_2$ ) acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species.[\[8\]](#) The pKa value is critical as it dictates the ionization state of the molecule at different physiological pH values, which in turn profoundly affects solubility, cell membrane permeability, and target binding.[\[3\]](#)

## Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining ionization constants.[9][10] The principle is to monitor the change in pH of a solution of the compound as a standardized titrant is added.



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Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

- **Solution Preparation:** Accurately weigh and dissolve the compound in high-purity water. A co-solvent (e.g., methanol) may be used if aqueous solubility is limited, but its concentration should be minimized and accounted for.
- **System Calibration:** Calibrate a high-precision pH meter and electrode using at least two standard buffers that bracket the expected pKa.
- **Titration:** Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO<sub>2</sub>. Add a standardized strong base (e.g., KOH or NaOH) solution in small, precise increments using an auto-titrator.
- **Data Acquisition:** Record the pH value after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the half-equivalence point). This point can be determined from the first derivative of the titration curve.<sup>[9]</sup> Specialized software is often used for precise calculation.

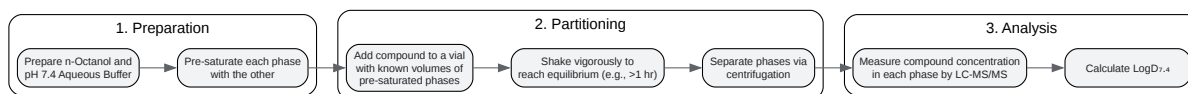
**Expected Value:** Phenylboronic acid itself has a pKa of approximately 8.8. The pKa of substituted phenylboronic acids is influenced by the electronic nature of the substituents. The N,N-dimethylsulfamoyl group is electron-withdrawing, which is expected to increase the Lewis acidity of the boron center and thus lower the pKa value, likely into the range of 7.5-8.5.

## Lipophilicity (LogD): Balancing Solubility and Permeability

Lipophilicity, the "greasiness" of a molecule, is a critical factor influencing membrane permeability, metabolic stability, and plasma protein binding.<sup>[11][12]</sup> It is measured as the distribution coefficient (LogD) at a specific pH, typically 7.4 to mimic physiological conditions. The shake-flask method is the universally recognized "gold standard" for its determination due to its accuracy.<sup>[13][14]</sup>

## Experimental Protocol: Shake-Flask Method for LogD<sub>7.4</sub> Determination

This method directly measures the partitioning of a compound between an aqueous phase and an immiscible organic phase (n-octanol), providing a direct measure of its lipophilicity.



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Caption: Workflow for LogD determination by the shake-flask method.

#### Step-by-Step Methodology:

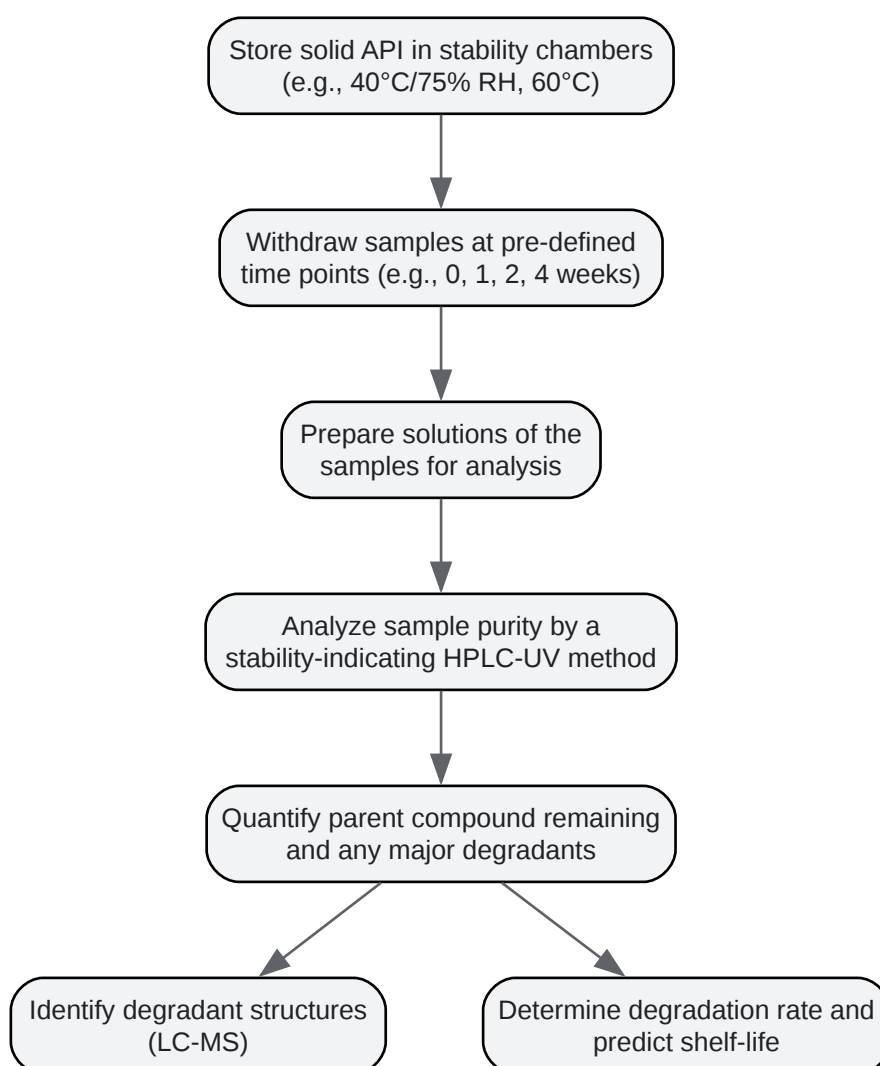
- **Solvent Preparation:** Prepare the aqueous phase (e.g., 0.01 M phosphate buffer, pH 7.4) and the organic phase (n-octanol). Pre-saturate the solvents by mixing them vigorously for 24 hours and then allowing the phases to separate.<sup>[13][14]</sup> This step is crucial for thermodynamic accuracy.
- **Partitioning:** Add the test compound (from a DMSO stock) to a vial containing known volumes of the pre-saturated buffer and n-octanol.
- **Equilibration:** Cap the vial and shake vigorously for a set period (e.g., 1-4 hours) to ensure the compound fully partitions and reaches equilibrium between the two phases.<sup>[11]</sup>
- **Phase Separation:** Centrifuge the vial to ensure a clean and complete separation of the aqueous and organic layers.
- **Quantification:** Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a sensitive analytical method like LC-MS/MS.<sup>[11]</sup>
- **Calculation:** The LogD at pH 7.4 is calculated using the formula:  $\text{LogD}_{7.4} = \log_{10} \left( \frac{[\text{Concentration in n-octanol}]}{[\text{Concentration in aqueous buffer}]} \right)$

## Chemical Stability Assessment

Evaluating the intrinsic chemical stability of an active pharmaceutical ingredient (API) is non-negotiable for determining its shelf-life, identifying potential degradation pathways, and ensuring patient safety.[15][16] Accelerated stability studies expose the API to harsh conditions to rapidly predict its long-term stability.[15][17]

### Experimental Protocol: Accelerated Stability Study

This protocol uses elevated temperature and humidity to increase the rate of chemical degradation, allowing for the rapid identification of stability liabilities.[18]



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Caption: Workflow for an accelerated chemical stability study.

#### Step-by-Step Methodology:

- **Study Setup:** Place accurately weighed samples of the solid compound in vials and store them in controlled environment stability chambers under accelerated conditions (e.g., 40°C / 75% Relative Humidity).[18]
- **Time Points:** At designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove samples from the chambers for analysis.
- **Sample Analysis:** Dissolve the samples and analyze them using a validated, stability-indicating HPLC method. A stability-indicating method is one that can separate the parent API from all potential degradation products.
- **Purity Assessment:** Calculate the percentage of the parent compound remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.
- **Degradant Identification:** If significant degradation is observed, utilize LC-MS to obtain the mass of the degradation products, which provides crucial clues to their structures and the degradation pathway.
- **Extrapolation:** The data can be used with the Arrhenius equation, which relates reaction rate to temperature, to predict the shelf-life under normal storage conditions (e.g., 25°C / 60% RH).[17]

## Conclusion

The physicochemical properties of **4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid**—solubility, pKa, lipophilicity, and stability—form an interconnected profile that is essential for predicting its behavior and potential as a research tool or therapeutic agent. The robust, field-tested protocols detailed in this guide provide a clear and actionable framework for obtaining this critical data. A thorough and early understanding of these parameters is the foundation upon which successful drug discovery and development programs are built, enabling informed decisions and mitigating late-stage attrition.



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